molecular formula C16H20BNO2 B2799353 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2235386-27-1

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B2799353
CAS No.: 2235386-27-1
M. Wt: 269.15
InChI Key: GUIGAQOADQFRFR-UHFFFAOYSA-N
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Description

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that features a quinoline core substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 4-methyl-6-bromoquinoline with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures (around 80-100°C) in a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium(II) acetate, triphenylphosphine, and a base like potassium carbonate in a solvent such as toluene or ethanol.

Major Products

    Oxidation: 4-Methyl-6-(quinolin-2-yl)boronic acid.

    Reduction: 4-Methyl-6,7-dihydroquinoline.

    Substitution: Various biaryl or vinyl-quinoline derivatives depending on the coupling partner.

Scientific Research Applications

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes for biological imaging due to its quinoline core.

    Medicine: Investigated for its potential in drug discovery, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its boronate ester functionality.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline core, which imparts distinct electronic properties and potential biological activity. This makes it particularly valuable in applications requiring both boronate ester functionality and quinoline-based reactivity.

Properties

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-11-8-9-18-14-7-6-12(10-13(11)14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIGAQOADQFRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2235386-27-1
Record name 4-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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